3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core, which is a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, are known to have diverse therapeutic and pharmaceutical activity . They are used in probe design and have been employed in the synthesis of valuable organic combinations .
Mode of Action
Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases, and antioxidant action by scavenging reactive oxygen species (ROS) .
Biochemical Pathways
Thiazolidine derivatives are known to affect various biological targets . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve the selectivity, purity, product yield and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
Action Environment
The synthesis of thiazolidine derivatives has been improved by various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of thiazolidine-2,4-dione with an azetidinone derivative under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core and are known for their antidiabetic properties.
Azetidinones: These compounds contain the azetidine ring and are studied for their antimicrobial and anticancer activities.
Uniqueness
What sets 3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione apart is its unique combination of the thiazolidine-2,4-dione and azetidinone moieties, which may confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[1-[4-(2-methylphenoxy)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-13-4-2-3-5-17(13)26-15-6-8-16(9-7-15)28(24,25)20-10-14(11-20)21-18(22)12-27-19(21)23/h2-9,14H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGJJGUEKWRONH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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